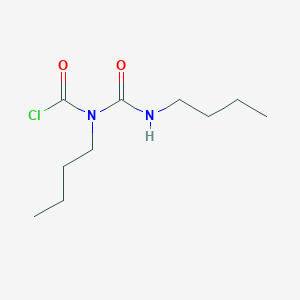
Calcium--lead (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium–lead (1/3) is a compound that consists of calcium and lead in a 1:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium–lead (1/3) can be achieved through various methods. One common approach involves the reaction of calcium and lead salts under controlled conditions. For instance, calcium nitrate and lead nitrate can be reacted in an aqueous solution, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of calcium–lead (1/3) may involve large-scale precipitation reactions. The process typically includes the dissolution of calcium and lead salts in water, followed by the addition of a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Calcium–lead (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation Reactions: Calcium–lead (1/3) can be oxidized in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide. The reaction conditions, such as temperature and pH, are critical in determining the extent of oxidation.
Reduction Reactions: Reduction of calcium–lead (1/3) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically occur under mild conditions and result in the formation of lower oxidation state products.
Substitution Reactions: Substitution reactions involving calcium–lead (1/3) can occur in the presence of nucleophiles, such as halides or amines. These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lead oxides and calcium oxides, while reduction reactions can produce elemental lead and calcium.
Scientific Research Applications
Calcium–lead (1/3) has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other lead and calcium compounds. In biology, it is studied for its potential effects on cellular processes and its role in biomineralization. In medicine, calcium–lead (1/3) is investigated for its potential use in diagnostic imaging and as a therapeutic agent. In industry, it is utilized in the production of advanced materials, such as ceramics and composites.
Mechanism of Action
The mechanism by which calcium–lead (1/3) exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Calcium–lead (1/3) can be compared with other similar compounds, such as calcium–lead (1/2) and calcium–lead (1/4). These compounds differ in their stoichiometry and, consequently, their chemical and physical properties. For example, calcium–lead (1/2) may exhibit different solubility and reactivity compared to calcium–lead (1/3). The unique properties of calcium–lead (1/3) make it particularly suitable for specific applications, such as in the synthesis of advanced materials and in biological research.
Conclusion
Calcium–lead (1/3) is a compound with significant potential in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable compound for the synthesis of other materials, as well as for applications in biology and medicine. Further research into its properties and mechanisms of action will continue to uncover new and exciting applications for this versatile compound.
Properties
CAS No. |
12049-58-0 |
|---|---|
Molecular Formula |
CaPb3 |
Molecular Weight |
6.6e+02 g/mol |
InChI |
InChI=1S/Ca.3Pb |
InChI Key |
KEEKXIKIKWJYJN-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)






![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)


![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)



